molecular formula C13H18N4O B12081993 2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one

2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one

Cat. No.: B12081993
M. Wt: 246.31 g/mol
InChI Key: MEVSUPXHSFHNFZ-UHFFFAOYSA-N
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Description

2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is a complex heterocyclic compound featuring a unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of cyclopentanone derivatives and imidazole precursors, followed by a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its imidazole core is known for interacting with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s structure allows it to fit into specific binding sites on proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar reactivity but lacking the dispiro configuration.

    Cyclopentane derivatives: Compounds with similar ring structures but different functional groups.

    Spiro compounds: Molecules with spiro junctions but different heterocyclic components.

Uniqueness

2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is unique due to its combination of imidazole and cyclopentane rings in a dispiro arrangement. This structural complexity provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

InChI

InChI=1S/C13H18N4O/c14-9-13(7-3-4-8-13)17-10(15-9)12(16-11(17)18)5-1-2-6-12/h14H,1-8H2,(H,16,18)

InChI Key

MEVSUPXHSFHNFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=N)N=C3N2C(=O)NC34CCCC4

Origin of Product

United States

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